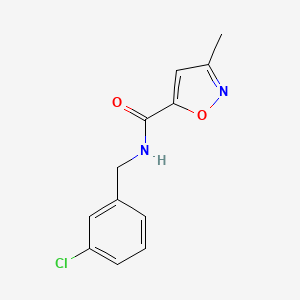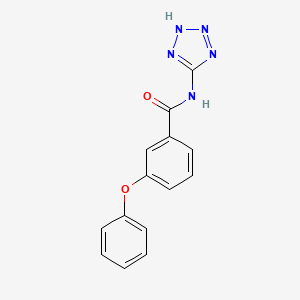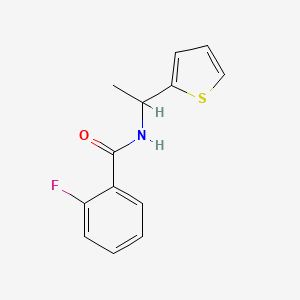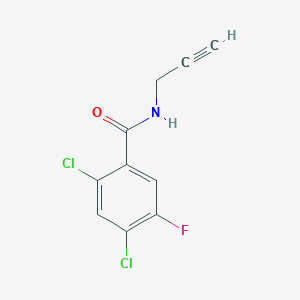
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic compound that belongs to the class of imidazole antifungal agents. It is widely used in scientific research for its antifungal properties and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, which ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has also been found to have antioxidant and anti-inflammatory properties. In addition, N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in lab experiments is its broad-spectrum antifungal activity. It has been found to be effective against various fungi, which makes it a useful tool for studying fungal infections. However, one of the limitations of using N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide is its potential toxicity. It has been found to be toxic to certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide. One area of research is the development of new derivatives of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide with improved antifungal activity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the mechanism of action of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide needs to be further elucidated to better understand its antifungal properties and potential therapeutic applications.
Méthodes De Synthèse
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide can be synthesized by reacting 3-chlorobenzylamine with 3-methylisoxazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide.
Applications De Recherche Scientifique
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been extensively used in scientific research for its antifungal properties. It has been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has also been studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-5-11(17-15-8)12(16)14-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENSUANWFUIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)


![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)

![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
